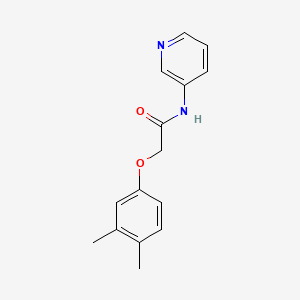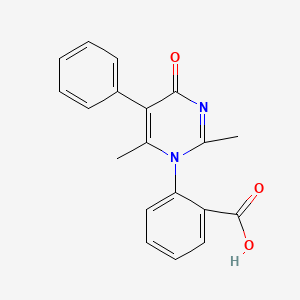
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine, also known as PMA, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used recreationally due to its hallucinogenic effects. However, its use has been associated with severe adverse effects, including fatalities. Despite its negative reputation, PMA has been the subject of scientific research due to its potential therapeutic applications.
作用機序
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine acts as a serotonin releaser, which means that it increases the release of serotonin in the brain. It also has an affinity for the serotonin transporter, which leads to the inhibition of serotonin reuptake. This mechanism of action is similar to that of other psychoactive substances, such as MDMA and amphetamines.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine has been shown to produce a range of biochemical and physiological effects. It has been reported to induce hallucinations, euphoria, and increased sociability. However, it has also been associated with severe adverse effects, including hyperthermia, seizures, and cardiac arrest. (3,5-dimethoxybenzyl)(4-methylbenzyl)amine has been shown to have a longer duration of action compared to other psychoactive substances, which may contribute to its increased toxicity.
実験室実験の利点と制限
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine has been used as a tool in neuroimaging studies to investigate the serotonin system. Its affinity for the serotonin transporter makes it a useful tracer for positron emission tomography (PET) studies. However, due to its potential toxicity, (3,5-dimethoxybenzyl)(4-methylbenzyl)amine must be used with caution in laboratory experiments.
将来の方向性
There are several areas of future research for (3,5-dimethoxybenzyl)(4-methylbenzyl)amine. One potential direction is the investigation of its potential therapeutic applications, particularly in the treatment of depression. Additionally, further research is needed to understand the mechanisms underlying (3,5-dimethoxybenzyl)(4-methylbenzyl)amine-induced toxicity and to develop strategies to mitigate its adverse effects. Finally, the development of safer analogs of (3,5-dimethoxybenzyl)(4-methylbenzyl)amine may have potential therapeutic applications and should be explored.
Conclusion:
In conclusion, (3,5-dimethoxybenzyl)(4-methylbenzyl)amine is a synthetic compound that has been studied for its potential therapeutic applications. Its mechanism of action involves the release of serotonin and inhibition of serotonin reuptake. While (3,5-dimethoxybenzyl)(4-methylbenzyl)amine has been associated with severe adverse effects, it has also been used as a tool in neuroimaging studies. Future research should focus on the investigation of its potential therapeutic applications and the development of safer analogs.
合成法
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine can be synthesized through the reaction of 3,5-dimethoxybenzaldehyde and 4-methylbenzylamine in the presence of a reducing agent. The reaction yields (3,5-dimethoxybenzyl)(4-methylbenzyl)amine as a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
(3,5-dimethoxybenzyl)(4-methylbenzyl)amine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have an affinity for the serotonin transporter, which suggests that it may have antidepressant effects. Additionally, (3,5-dimethoxybenzyl)(4-methylbenzyl)amine has been studied for its potential use as a tool in neuroimaging studies to investigate the serotonin system.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-16(19-2)10-17(9-15)20-3/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPHHHYWFOIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678405.png)
![ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5678413.png)

![2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B5678423.png)
![3-(3-methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5678436.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5678442.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5678448.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-phenylisoxazole-4-carboxamide](/img/structure/B5678454.png)
![N-(sec-butyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5678465.png)

![(1S*,5R*)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678474.png)
![[(3aS*,9bS*)-2-(2-chloro-6-fluorobenzyl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5678497.png)

![5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5678515.png)